molecular formula C24H26N2O4 B248454 [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone

Cat. No. B248454
M. Wt: 406.5 g/mol
InChI Key: RHJSBZCOJFKXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone research. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Additionally, future research could focus on improving the solubility of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone to make it more suitable for lab experiments. Finally, future studies could explore the potential of this compound as a tool for investigating various signaling pathways in the body.

Synthesis Methods

The synthesis of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone involves the reaction of 4-(3-benzyloxy-4-methoxybenzyl)piperazine with furan-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone.

Scientific Research Applications

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone has been studied for various scientific research applications. One of the primary applications is in the field of medicinal chemistry. This compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

Product Name

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

furan-2-yl-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-9-20(16-23(21)30-18-19-6-3-2-4-7-19)17-25-11-13-26(14-12-25)24(27)22-8-5-15-29-22/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

RHJSBZCOJFKXNB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4

Origin of Product

United States

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